molecular formula C8H8FNO2 B3038625 2-Amino-6-fluoro-3-methylbenzoic acid CAS No. 874804-26-9

2-Amino-6-fluoro-3-methylbenzoic acid

Cat. No.: B3038625
CAS No.: 874804-26-9
M. Wt: 169.15 g/mol
InChI Key: LQGPVQQUWJIZAH-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 3-position on the benzene ring.

Biochemical Analysis

Biochemical Properties

2-Amino-6-fluoro-3-methylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may occur at very high doses, highlighting the importance of determining the optimal dosage for specific applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect the overall metabolic balance within cells, leading to changes in cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness in different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2,6-difluorobenzoic acid, is reacted with methylamine under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-Amino-6-fluoro-3-methylbenzoic acid may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoic acids, while reduction can produce various amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-fluoro-3-methylbenzoic acid is unique due to the combination of the amino, fluoro, and methyl groups on the benzoic acid core. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above .

Biological Activity

2-Amino-6-fluoro-3-methylbenzoic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and implications in various research fields.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a benzoic acid core. The molecular formula is C9_9H8_8FNO2_2, and its structure allows for various interactions with biological molecules.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The fluorine atom enhances the compound's metabolic stability and binding affinity to target biomolecules, while the amino group facilitates hydrogen bonding.

Target Interactions

  • Enzymatic Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions.
  • Receptor Binding : Its structural features allow it to bind selectively to certain receptors, potentially modulating signal transduction pathways.

Biochemical Pathways

The compound participates in various biochemical reactions, including:

  • Nucleophilic Substitution Reactions : These reactions are critical for the compound's interaction with biomolecules, affecting their activity and stability.
  • Free Radical Reactions : The presence of the fluorine atom can influence oxidative stress responses in cells.

Cellular Effects

Research indicates that this compound can affect:

  • Gene Expression : It may alter the expression levels of genes involved in metabolic processes, leading to changes in cellular metabolism.
  • Cell Signaling Pathways : The compound can influence pathways related to inflammation and apoptosis, making it a candidate for therapeutic applications.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that the fluorine substitution may enhance its bioavailability compared to non-fluorinated analogs. This characteristic is crucial for its potential use in drug development.

Antimicrobial Activity

A study demonstrated that this compound exhibits antimicrobial properties against various pathogens. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) assays, showing promising results against Gram-positive bacteria.

Anticancer Potential

In vitro studies revealed that the compound has anticancer activity. It was found to inhibit cell proliferation in several cancer cell lines, with IC50_{50} values indicating significant potency. The mechanism involves inducing apoptosis through modulation of Bcl-2 family proteins.

Dosage Effects in Animal Models

Research on animal models has shown that the effects of this compound vary with dosage:

  • Low Doses : Minimal effects observed; primarily used as a control.
  • High Doses : Significant alterations in cellular functions; potential toxicity at excessive levels necessitates careful dosage optimization.

Applications in Scientific Research

The versatility of this compound extends across various fields:

  • Chemistry : Serves as a building block for synthesizing more complex organic molecules.
  • Biology : Investigated for its role in enzyme interactions and as a probe in biochemical assays.
  • Medicine : Explored as a pharmaceutical intermediate with potential therapeutic applications.
  • Industry : Utilized in producing specialty chemicals with tailored properties.

Properties

IUPAC Name

2-amino-6-fluoro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGPVQQUWJIZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285488
Record name 2-Amino-6-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-26-9
Record name 2-Amino-6-fluoro-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874804-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro-7-methylindoline-2,3-dione (6.20 g, 34.6 mmol) in 1M NaOH (114 mL) was treated dropwise with 30% aq. H2O2 (20 mL), heated to 50° C. for 30 min, cooled to rt and filtered. The filtrate was adjusted to pH 4 with conc. HCl, cooled to 4° C. and filtered. The filter cake was dried under vacuum to provide the desired product. 1H NMR (CDCl3, 400 MHz) δ 7.15 (m, 1H), 6.40 (m, 1H), 2.15 (s, 3H).
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
114 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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